molecular formula C8H9N3O2S B15343257 6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine

6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine

Cat. No.: B15343257
M. Wt: 211.24 g/mol
InChI Key: OLIYSZKHXNYTOB-UHFFFAOYSA-N
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Description

6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine is a heterocyclic compound that contains both imidazole and pyrazine rings

Preparation Methods

The synthesis of 6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-aminopyrazine with methylsulfonyl chloride in the presence of a base can yield the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylsulfonyl group, leading to the formation of various derivatives.

    Common Reagents and Conditions: Reactions typically involve standard laboratory reagents and conditions, such as room temperature or slightly elevated temperatures, and solvents like dichloromethane or ethanol.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrazine compounds.

Scientific Research Applications

6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different chemical properties and applications.

    Imidazo[1,2-a]pyrimidine: Known for its use in pharmaceuticals, this compound shares some structural similarities but has distinct biological activities.

    Pyrrolopyrazine: This compound has a different ring structure but can exhibit similar chemical reactivity and applications in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

6-methyl-8-methylsulfonylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H9N3O2S/c1-6-5-11-4-3-9-7(11)8(10-6)14(2,12)13/h3-5H,1-2H3

InChI Key

OLIYSZKHXNYTOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CN=C2C(=N1)S(=O)(=O)C

Origin of Product

United States

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